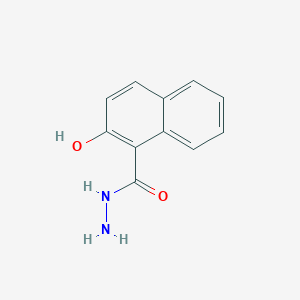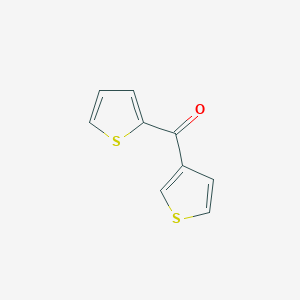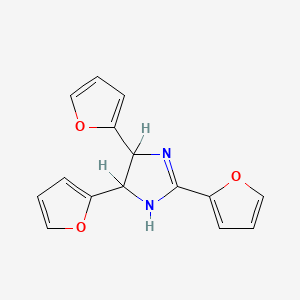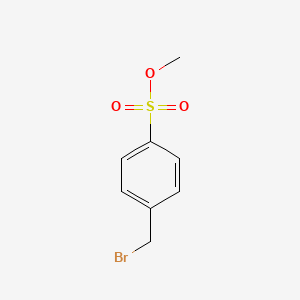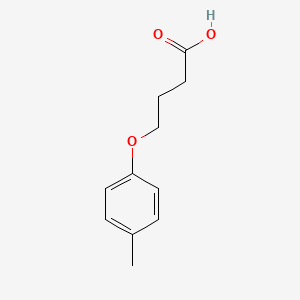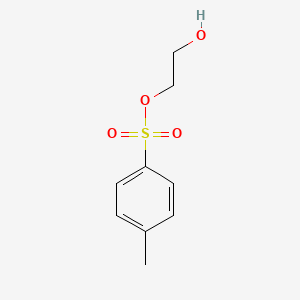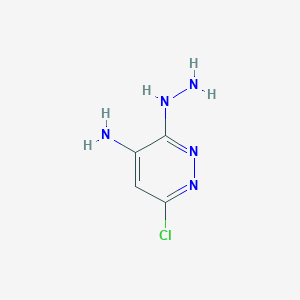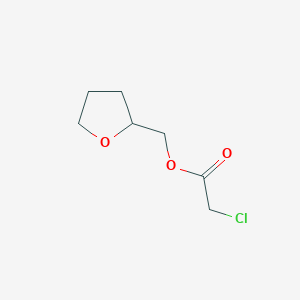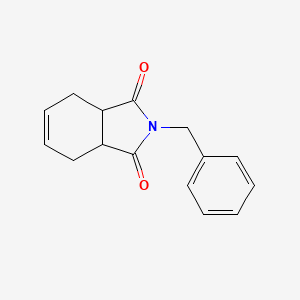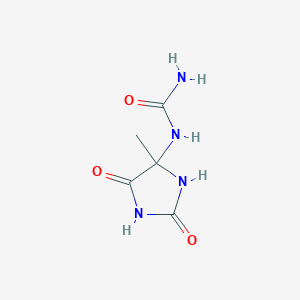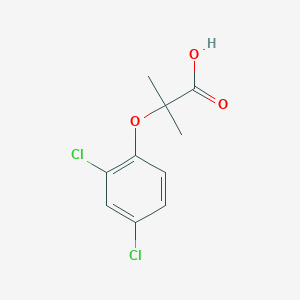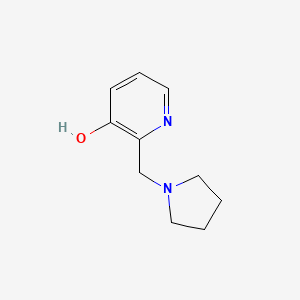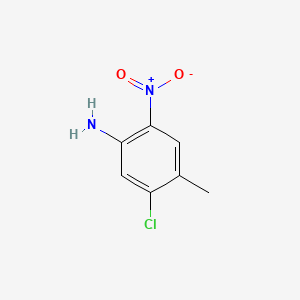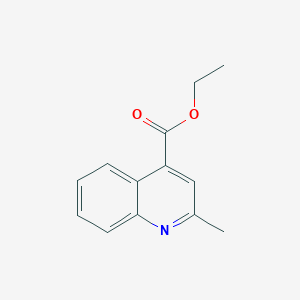
Ethyl 2-methylquinoline-4-carboxylate
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including EMQC, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still widely used today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of EMQC is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester.Chemical Reactions Analysis
Quinoline derivatives, including EMQC, can undergo a variety of chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . For example, the Doebner–von Miller reaction is a well-known method for the synthesis of 2-methylquinoline derivatives .Physical And Chemical Properties Analysis
EMQC has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Derivative Formation
Ethyl 2-methylquinoline-4-carboxylate and its derivatives are primarily involved in synthetic chemistry research. For instance, Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids, which are key in HIV integrase research (Jentsch et al., 2018). Similarly, Smeyanov et al. (2017) prepared mesomeric betaines using 3-ethynylquinoline, which include derivatives of ethyl 2-methylquinoline-4-carboxylate, for fluorescence spectroscopic investigations (Smeyanov et al., 2017).
Antibacterial Applications
Balaji et al. (2013) explored the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showing moderate antibacterial activity against various bacteria, highlighting its potential in antibacterial agent research (Balaji et al., 2013). Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity, finding moderate activity against specific bacteria (Krishnakumar et al., 2012).
Photochemical Applications
Ikeda et al. (1977) studied the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, demonstrating their potential in the synthesis of cycloprop[b]indoles, indicating a role in photochemical synthesis (Ikeda et al., 1977).
Chemical Reactivity and Synthesis
Guillou et al. (1998) worked on the synthesis and reactivity of a N-aryl-2-vinyltetrahydro-4-oxoquinoline, which includes ethyl 2-methylquinoline-4-carboxylate derivatives. This research contributes to our understanding of chemical reactions and synthesis processes (Guillou et al., 1998).
Antiallergy Applications
Althuis et al. (1979) developed ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of ethyl 2-methylquinoline-4-carboxylate, showcasing its oral antiallergy activity, which is significant in the field of allergy research (Althuis et al., 1979).
将来の方向性
Quinoline derivatives, including EMQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for EMQC could involve further exploration of its potential applications in these fields.
特性
IUPAC Name |
ethyl 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHESIQYKWVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360079 | |
| Record name | ethyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylquinoline-4-carboxylate | |
CAS RN |
7120-26-5 | |
| Record name | ethyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



